WHEAT GERMAMIDE DEA
Description
Wheat Germamide DEA (CAS: 124046-39-5) is a surfactant derived from the diethanolamide of fatty acids obtained from wheat germ oil. It is commonly used in cosmetic formulations as a foam booster, thickener, and emulsifier due to its ability to stabilize formulations and enhance texture . Structurally, it contains a fatty acid residue (RC(O)) linked to a diethanolamine group (N,N-bis(2-hydroxyethyl)), with hydroxyl (-OH) and amide (-N-) functional groups contributing to its solubility and surfactant properties . Its molecular weight typically ranges between 280–350 g/mol, and it exhibits a pH of 9.5–10.5 in aqueous solutions, making it suitable for alkaline-based products like shampoos and cleansers .
Properties
CAS No. |
124046-39-5 |
|---|---|
Molecular Formula |
C17H14F2O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Wheat Germamide DEA belongs to the alkyl diethanolamide family, which includes compounds derived from various fatty acid sources. Below is a detailed comparison with structurally and functionally similar surfactants:
Table 1: Physicochemical and Functional Comparison of DEA-Based Surfactants
Key Findings:
Fatty Acid Source: this compound is distinguished by its use of wheat germ oil acids, which are rich in linoleic and oleic acids. This contrasts with Cocamide DEA (coconut oil, high in lauric acid) and Tallowamide DEA (animal-derived tallow) . Plant-derived variants (e.g., Soyamide DEA) are preferred in vegan formulations, whereas tallow-based compounds may face ethical restrictions .
Functional Performance :
- This compound and Cocamide DEA exhibit superior water solubility compared to Lauramide DEA, which is more oil-compatible. This makes the former better suited for aqueous cleansers .
- Tallowamide DEA’s higher molecular weight (320–360 g/mol) enhances its stability in emulsions but reduces foamability compared to this compound .
Safety and Regulatory Status: The Cosmetic Ingredient Review (CIR) panel has assessed Cocamide DEA as safe for topical use at concentrations ≤10%, but raised concerns about nitrosamine formation in combination with nitrating agents .
Applications :
- This compound is favored in natural and organic cosmetics due to its plant origin, whereas synthetic analogs (e.g., Capramide DEA) are used in industrial detergents for cost efficiency .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing WHEAT GERMAMIDE DEA, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves reacting wheat germ fatty acids with diethanolamine under controlled conditions. Characterization requires techniques like FT-IR (to confirm amide bond formation) and HPLC-MS (to verify purity and molecular weight). Reproducibility hinges on documenting reaction parameters (temperature, stoichiometry) and using standardized protocols for solvent purification and equipment calibration . For validation, replicate experiments with independent batches and cross-validate results using peer-reviewed protocols from surfactant chemistry literature.
Q. How do the surfactant properties of this compound compare to other bio-derived surfactants in experimental settings?
- Methodological Answer : Conduct comparative studies using surface tension measurements (e.g., Du Noüy ring method) and critical micelle concentration (CMC) assays. Control variables such as pH, temperature, and ionic strength to isolate performance differences. Reference datasets from studies on structurally similar surfactants (e.g., coconut diethanolamide) to contextualize findings. Discrepancies in CMC values may arise from impurities or measurement techniques, necessitating statistical validation (e.g., ANOVA for inter-group comparisons) .
Q. What are the key challenges in isolating this compound from complex mixtures, and how can these be mitigated?
- Methodological Answer : Challenges include co-elution of structurally similar compounds in chromatography. Optimize separation using reverse-phase HPLC with gradient elution or GC-MS for volatile derivatives. Employ solid-phase extraction (SPE) with polar sorbents to pre-concentrate the compound. Validate isolation efficiency via spike-recovery experiments and matrix-matched calibration curves .
Advanced Research Questions
Q. How can Data Envelopment Analysis (DEA) models be applied to assess the efficiency of this compound production processes?
- Methodological Answer : Define inputs (e.g., raw material costs, energy consumption) and outputs (e.g., yield, purity) for DEA. Use CCR or BCC models to evaluate technical and scale efficiencies . For uncertain data (e.g., batch variability), apply stochastic DEA or bootstrap methods to quantify confidence intervals. Compare efficient vs. inefficient production units to identify optimization pathways, such as reducing solvent waste or improving catalytic efficiency .
Q. What strategies resolve contradictions in ecotoxicity data for this compound across different environmental matrices?
- Methodological Answer : Perform meta-analysis of existing ecotoxicity studies, accounting for variables like test organism sensitivity (e.g., Daphnia magna vs. algae) and matrix effects (freshwater vs. saline). Use multivariate regression to identify confounding factors (e.g., dissolved organic carbon content). Validate hypotheses via controlled microcosm experiments with spiked concentrations and LC-MS monitoring of degradation byproducts .
Q. How can computational modeling predict the interfacial behavior of this compound in multiphase systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model surfactant aggregation at oil-water interfaces. Parameterize force fields using experimental data (e.g., CMC, micelle size). Validate predictions against neutron scattering or ellipsometry results. For industrial applications, integrate COMSOL Multiphysics to simulate flow dynamics in emulsification processes .
Methodological and Data Management Questions
Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving this compound?
- Methodological Answer : Use domain-specific repositories (e.g., Zenodo, Chemotion) with rich metadata (CAS No: 124046-39-5, INCI functions ). Adopt ISA-Tab standards for experimental workflows and SMILES notations for structural data. Implement version control (e.g., Git) and DOI assignment for traceability. Collaborate with initiatives like NFDI4Chem to align with chemistry-specific FAIR guidelines .
Q. How can researchers design interdisciplinary studies integrating this compound’s surfactant properties with biomedical applications?
- Methodological Answer : Partner with biomedical labs to test biocompatibility (e.g., hemolysis assays) and drug encapsulation efficiency. Use DoE (Design of Experiments) to optimize formulations for targeted drug delivery. Leverage public-private partnerships for access to clinical-grade materials and regulatory guidance. Publish negative results to address publication bias in translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
